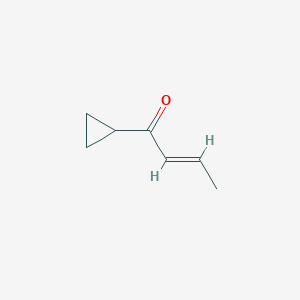
Cyclopropyl allyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl allyl ketone is an organic compound characterized by the presence of a cyclopropyl group attached to an allyl ketone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropyl group imparts strain to the molecule, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropyl allyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with allyl magnesium bromide in the presence of a catalyst. Another method includes the use of hydrogen borrowing catalysis, where a hindered ketone undergoes α-cyclopropanation followed by intramolecular displacement to form the cyclopropyl ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl allyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include cyclopropyl carboxylic acids, cyclopropyl alcohols, and various substituted cyclopropyl derivatives .
Applications De Recherche Scientifique
Cyclopropyl allyl ketone has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of cyclopropyl allyl ketone involves its interaction with various molecular targets. The strained cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, modulating their activity and function. The allyl group also contributes to the reactivity of the compound, enabling it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
- Cyclopropyl methyl ketone
- Cyclopropyl ethyl ketone
- Cyclopropyl phenyl ketone
Comparison: Cyclopropyl allyl ketone is unique due to the presence of both a cyclopropyl group and an allyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to other cyclopropyl ketones, this compound offers a broader range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(E)-1-cyclopropylbut-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+ |
Clé InChI |
YAVNVCTYRCDELQ-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C(=O)C1CC1 |
SMILES canonique |
CC=CC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


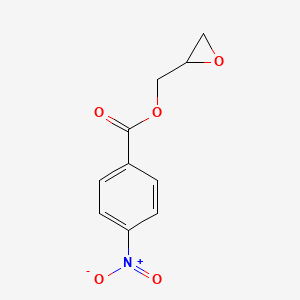
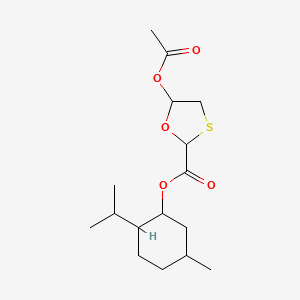
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12279181.png)
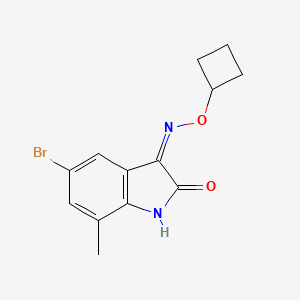
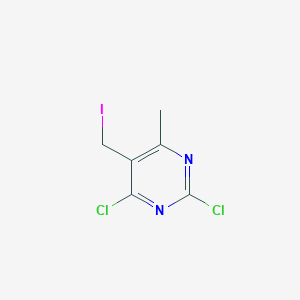
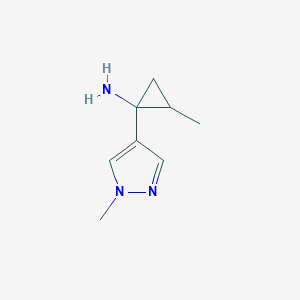
![1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B12279213.png)
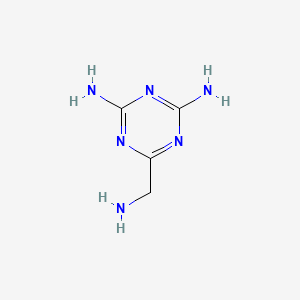
![3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12279228.png)
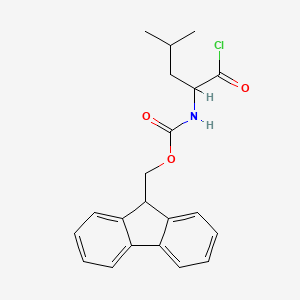
![6-Chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12279232.png)
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12279238.png)


